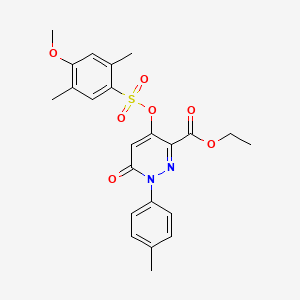![molecular formula C20H14F4N4O B2450612 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1203065-05-7](/img/structure/B2450612.png)
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C20H14F4N4O and its molecular weight is 402.353. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Catalysis
The pyranopyrimidine core, closely related to the specified compound, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Research emphasizes the applicability of 5H-pyrano[2,3-d]pyrimidine scaffolds and the synthetic pathways employed for their development. These pathways involve a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts, signifying the compound's relevance in chemical synthesis and the role of catalysts in constructing complex molecular structures (Parmar, Vala, & Patel, 2023).
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold, a structural cousin of the specified compound, is recognized as a privileged heterocycle in drug discovery. It serves as a building block for drug-like candidates with a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious drugs. The structure-activity relationship studies around this scaffold have led to the development of numerous lead compounds for various disease targets, highlighting the compound's potential in medicinal chemistry and drug development (Cherukupalli et al., 2017).
Optoelectronic Materials
Compounds incorporating quinazoline and pyrimidine structures, similar to the compound , are extensively researched for their applications in optoelectronics. These compounds are crucial in the fabrication of electronic devices, luminescent elements, and photoelectric conversion elements. The integration of pyrimidine fragments into π-extended conjugated systems is highly valued for creating novel optoelectronic materials, indicating the compound's potential in the field of optoelectronics and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine, structurally related to the specified compound, is known for its versatility in interacting with kinases through multiple binding modes. This makes it a key scaffold in the design of kinase inhibitors, covering a broad range of kinase targets. The ability of such scaffolds to form hydrogen bond donor–acceptor pairs, particularly at the hinge region of the kinase, is crucial for inhibitor potency and selectivity, indicating the compound's relevance in the development of kinase inhibitors (Wenglowsky, 2013).
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N4O/c21-17-7-2-1-5-14(17)11-28-18-16(9-26-28)19(29)27(12-25-18)10-13-4-3-6-15(8-13)20(22,23)24/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXLHAOORSRTJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-5-(3-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


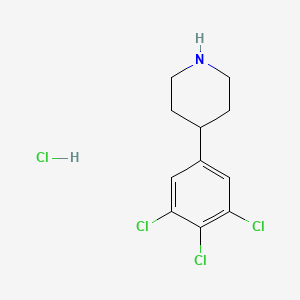
![Dimethyl 2-{[(4-{[2,5-bis(methoxycarbonyl)anilino]carbothioyl}piperazino)carbothioyl]amino}terephthalate](/img/structure/B2450532.png)
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
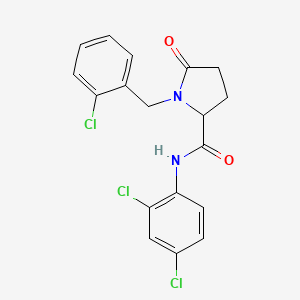
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)
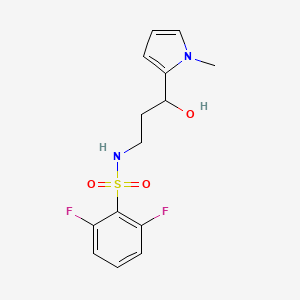

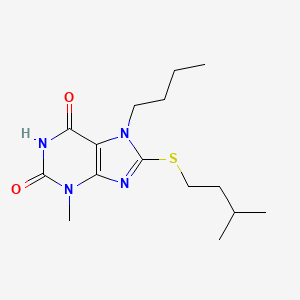
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2450549.png)
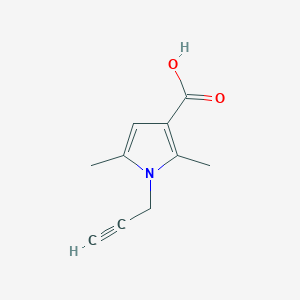
![Tert-butyl 1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine-6-carboxylate;hydrochloride](/img/structure/B2450551.png)
